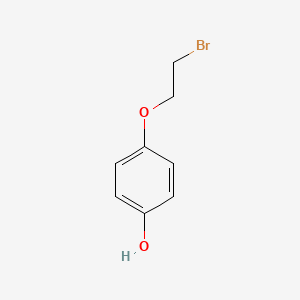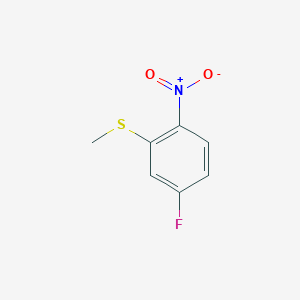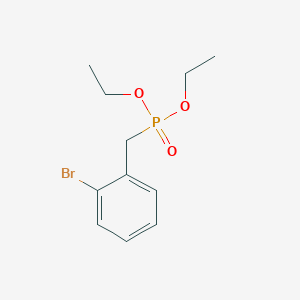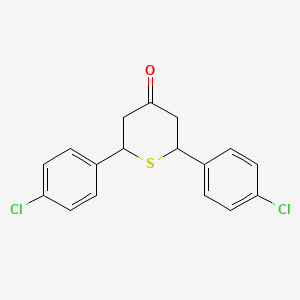
4-(2-Bromoethoxy)phenol
Descripción general
Descripción
4-(2-Bromoethoxy)phenol is an organic compound with the molecular formula C8H9BrO2. It consists of a phenol group (an aromatic ring with a hydroxyl group) and a bromoethoxy group.
Métodos De Preparación
4-(2-Bromoethoxy)phenol can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxyphenol with 2-bromoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the carbon atom bonded to the bromine in 2-bromoethanol, resulting in the formation of this compound .
Another method involves the use of palladium-catalyzed hydrogenation. In this process, 2-(4-benzyloxy-phenoxy)-ethyl bromide is dissolved in tetrahydrofuran (THF) and ethanol, and then hydrogenated in the presence of palladium on carbon (Pd/C) under high pressure. The reaction mixture is filtered and concentrated to yield this compound with high purity .
Análisis De Reacciones Químicas
4-(2-Bromoethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The bromoethoxy group can be reduced to form the corresponding ethoxy derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Aplicaciones Científicas De Investigación
4-(2-Bromoethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds due to its reactive bromoethoxy group.
Biology: It is utilized in molecular modeling and simulation studies to understand the interactions of phenolic compounds with biological molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethoxy)phenol involves its interaction with biological moleculesThe bromoethoxy group can also participate in nucleophilic substitution reactions, further modifying the biological activity of the compound.
Comparación Con Compuestos Similares
4-(2-Bromoethoxy)phenol can be compared with other similar compounds, such as:
4-(2-Bromoethoxy)-phenyl)(phenyl)methanone: This compound has a similar bromoethoxy group but differs in the presence of a phenylmethanone group instead of a hydroxyl group.
2-Bromo-4-methyl-6-nitrophenol: This compound contains a bromo group and a nitro group on the phenol ring, which significantly alters its chemical properties and reactivity.
1-(2-Bromoethoxy)-4-methoxybenzene: This compound has a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of a phenol group and a bromoethoxy group, which provides a versatile platform for various chemical modifications and applications.
Propiedades
IUPAC Name |
4-(2-bromoethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHKGUAWZWOFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511046 | |
| Record name | 4-(2-Bromoethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31406-95-8 | |
| Record name | 4-(2-Bromoethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Bromoethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)




